molecular formula C16H30O4 B032755 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate CAS No. 6846-50-0

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate

Cat. No.: B032755
CAS No.: 6846-50-0
M. Wt: 286.41 g/mol
InChI Key: OMVSWZDEEGIJJI-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is an organic compound widely used as a plasticizer in various industrial applications. It is known for its ability to enhance the flexibility and durability of materials, making it a valuable additive in the production of plastics, coatings, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using industrial distillation equipment .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
  • 2,2-Dimethyl-1,3-propanediol
  • 2-Methyl-1,3-propanediol
  • 2-Ethyl-1,3-hexanediol

Uniqueness

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is unique due to its high efficiency as a plasticizer and its ability to enhance the flexibility and durability of materials without significantly affecting their other properties. Its low toxicity and environmental impact also make it a preferred choice in various applications .

Properties

IUPAC Name

[2,2,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate
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InChI

InChI=1S/C16H30O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10-13H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVSWZDEEGIJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027635
Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Molecular Weight

286.41 g/mol
Source PubChem
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Physical Description

Liquid, Clear liquid with a musty odor.
Record name Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE
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Boiling Point

380 °C, 716 °F
Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE
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Flash Point

250 °F (121 °C) (Open cup), 250 °F (open cup)
Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE
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Density

0.94 at 25 °C/4 °C
Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Vapor Density

9.9 (Air = 1)
Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Vapor Pressure

8.5x10(-3) mmHg
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE
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Color/Form

Low color

CAS No.

6846-50-0
Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Record name Propanoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester
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Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Record name 1-isopropyl-2,2-dimethyltrimethylene diisobutyrate
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Record name TRIMETHYL PENTANYL DIISOBUTYRATE
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Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE
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Melting Point

Freezing point: -70 °C, -94 °F
Record name 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)?

A1: TXIB has the molecular formula C16H32O4 and a molecular weight of 288.43 g/mol.

Q2: What spectroscopic data is available for TXIB?

A2: While the provided research papers do not delve into detailed spectroscopic data, common characterization techniques like NMR (1H, 13C, HMBC) and GC-MS have been utilized to confirm its structure and identify it in various samples. [, ]

Q3: Does TXIB exhibit any catalytic properties?

A3: The provided research does not focus on TXIB's catalytic properties. Its applications primarily revolve around its role as a plasticizer and its impact on various organisms and the environment.

Q4: Have there been any computational chemistry studies on TXIB?

A4: While computational modeling is crucial for understanding molecular interactions, the provided research papers do not discuss any specific simulations, calculations, or QSAR models related to TXIB.

Q5: How does TXIB interact with biological systems?

A7: TXIB has been shown to act as an oviposition deterrent for the peach fruit moth (Carposina sasakii). [] It affects the moth's behavior, causing increased self-grooming and searching around treated fruits. []

Q6: What are the known toxicological effects of TXIB?

A8: While considered a safer alternative to some plasticizers, TXIB's potential endocrine-disrupting activity in mammals is still being investigated. [, ] Studies using rat models suggest potential effects on testicular function, but more research is needed to understand its long-term effects on human health. []

Q7: Has TXIB been linked to any allergic reactions?

A9: Yes, there have been reported cases of contact dermatitis linked to TXIB present in latex-free nitrile rubber gloves. []

Q8: What is the environmental fate of TXIB?

A10: While specific degradation pathways for TXIB are not discussed in the provided papers, its presence has been detected in various environmental matrices, including indoor air, house dust, and even remote Arctic communities. [, , ] This highlights the need for further research on its persistence, bioaccumulation potential, and long-term ecological effects.

Q9: What analytical techniques are commonly used to detect and quantify TXIB?

A11: Common techniques include gas chromatography-mass spectrometry (GC-MS), headspace gas chromatography-mass spectrometry (HS-GC-MS), solid-phase extraction followed by GC-MS, and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). [, , , , ]

Q10: Are there any regulations regarding TXIB use and exposure?

A12: While TXIB is not as strictly regulated as some legacy plasticizers like DEHP, the European Union has set a specific migration limit for TXIB in food contact materials, particularly single-use gloves, at 5 mg/kg. [] This highlights the ongoing concern about its potential migration into food and subsequent human exposure.

Q11: What are the main safety concerns surrounding TXIB?

A13: The primary concerns revolve around its potential for endocrine disruption, especially during critical developmental windows. [, ] Its widespread use in consumer products necessitates continuous monitoring and investigation into its long-term health and environmental impacts.

Q12: What are some key areas for future research on TXIB?

A14: * Detailed toxicological profiling: Further investigation into the potential endocrine disrupting effects of TXIB, particularly in vulnerable populations like children and pregnant women. [, ]* Environmental fate and transport: Research focusing on the persistence, biodegradation pathways, and long-range transport potential of TXIB in various environmental compartments. [, ]* Safer alternatives: Continued exploration and development of safer and more sustainable alternatives to TXIB and other potentially harmful plasticizers. [, , ]* Exposure assessment: Comprehensive studies evaluating human exposure to TXIB from various sources, including consumer products, indoor environments, and food. []

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